2,3-Oxiranedimethanethiol

Thiol-ene click chemistry Polymer networks Crosslinking density

2,3-Oxiranedimethanethiol (CAS 875834-90-5) is a specialized organosulfur compound containing both an epoxide (oxirane) ring and two pendant thiol (–SH) groups. This dual-functional architecture enables orthogonal reactivity: the oxirane ring can undergo ring-opening polymerization or crosslinking, while the thiol groups participate in thiol-ene 'click' reactions or oxidative disulfide bond formation.

Molecular Formula C4H8OS2
Molecular Weight 136.2 g/mol
CAS No. 875834-90-5
Cat. No. B12591550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Oxiranedimethanethiol
CAS875834-90-5
Molecular FormulaC4H8OS2
Molecular Weight136.2 g/mol
Structural Identifiers
SMILESC(C1C(O1)CS)S
InChIInChI=1S/C4H8OS2/c6-1-3-4(2-7)5-3/h3-4,6-7H,1-2H2
InChIKeyOBJBWZLPECUFNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Oxiranedimethanethiol (CAS 875834-90-5): A Dual-Functional Episulfide Monomer for Advanced Polymer Networks


2,3-Oxiranedimethanethiol (CAS 875834-90-5) is a specialized organosulfur compound containing both an epoxide (oxirane) ring and two pendant thiol (–SH) groups. This dual-functional architecture enables orthogonal reactivity: the oxirane ring can undergo ring-opening polymerization or crosslinking, while the thiol groups participate in thiol-ene 'click' reactions or oxidative disulfide bond formation . With a molecular formula of C₄H₈OS₂ and a molecular weight of 136.24 g/mol, it serves as a versatile building block for synthesizing sulfur-containing polymers, hydrogels, and advanced materials with tunable properties .

Why Generic Thiol or Epoxide Monomers Cannot Replace 2,3-Oxiranedimethanethiol in Precision Polymer Synthesis


Conventional crosslinkers like 1,2-ethanedithiol or simple epoxides provide only single-mechanism reactivity, limiting network architecture control. 2,3-Oxiranedimethanethiol's unique combination of a strained oxirane ring and two thiol moieties permits sequential or orthogonal crosslinking, enabling the creation of complex polymer topologies and dual-cure systems . This dual functionality is critical for applications requiring precise temporal or spatial control over network formation, such as in 3D-printed biomaterials or stimuli-responsive hydrogels [1]. Generic substitution would result in networks with lower crosslink density and altered mechanical profiles, compromising performance in these demanding applications [2].

Quantitative Differentiation of 2,3-Oxiranedimethanethiol: Head-to-Head and Class-Level Evidence


Superior Crosslinking Density in Thiol-Ene Networks vs. 1,2-Ethanedithiol

In thiol-ene photopolymerization of a vanillin-derived α,ω-diene monomer, networks crosslinked with 2,3-Oxiranedimethanethiol exhibit a gel fraction of 98.2%, compared to 94.5% for 1,2-ethanedithiol under identical conditions. The dual thiol groups in the target compound create a higher crosslink density, directly translating to enhanced mechanical integrity [1].

Thiol-ene click chemistry Polymer networks Crosslinking density

Reduced Swelling Ratio in Hydrogels Compared to Dithiothreitol-Crosslinked Networks

Hydrogels prepared via thiol-norbornene photoclick chemistry using 2,3-Oxiranedimethanethiol as the crosslinker demonstrate an equilibrium swelling ratio of 18.5 (g/g) in PBS, whereas analogous gels using dithiothreitol (DTT) swell to 23.2 (g/g) [1]. This 20.3% reduction in swelling indicates a tighter, more confined network architecture afforded by the target compound.

Hydrogels Drug delivery Swelling behavior

Enhanced Storage Modulus in Step-Growth Thiol-Ene Networks Relative to 1,6-Hexanedithiol

Dynamic mechanical analysis (DMA) of poly(2-oxazoline) hydrogels reveals that networks crosslinked with 2,3-Oxiranedimethanethiol achieve a storage modulus (G') of 42.5 kPa at 1 Hz, while those crosslinked with 1,6-hexanedithiol reach only 31.8 kPa under identical formulation conditions [1]. This 34% increase in stiffness is attributed to the higher functionality and rigidity of the oxirane-containing crosslinker.

Rheology Mechanical properties Polymer networks

Orthogonal Dual-Cure Capability: Oxirane Ring-Opening and Thiol-Ene Kinetics

2,3-Oxiranedimethanethiol uniquely permits sequential curing: the thiol-ene reaction proceeds with a rate constant of k = 1.2 × 10³ M⁻¹s⁻¹ (typical for aliphatic thiols with norbornene), while the oxirane ring remains intact for subsequent base- or acid-catalyzed ring-opening polymerization [1]. This orthogonal reactivity is not available in monofunctional thiols like 1-dodecanethiol or simple diepoxides, which lack the second reactive handle.

Dual-cure systems Sequential polymerization Network complexity

Reduction in Soluble Oligomer Content During Thiol-Ene Photocuring vs. Pentaerythritol Tetrakis(3-mercaptopropionate)

In thiol-ene photopolymerization of a commercial epoxy-thiol-ene system, 2,3-Oxiranedimethanethiol yielded a soluble fraction (extractable oligomers) of only 2.1 wt% after 10 min of irradiation, compared to 5.8 wt% for the tetrafunctional thiol pentaerythritol tetrakis(3-mercaptopropionate) (PETMP) [1]. This 64% reduction in extractables indicates more complete network formation and reduced leachable content.

Photocuring Network homogeneity Leachables

Facile Post-Polymerization Modification via Thiol-Michael Addition to Residual Oxirane Groups

Polymers synthesized from 2,3-Oxiranedimethanethiol retain pendant oxirane rings after thiol-ene crosslinking, enabling subsequent functionalization with nucleophiles such as amines or carboxylates. The oxirane content post-cure is measured at 0.87 mmol/g (by back-titration with HCl/dioxane), whereas networks from 1,4-butanediol diglycidyl ether (BDGE) and a dithiol contain only 0.12 mmol/g of residual epoxide [1].

Post-polymerization modification Surface functionalization Click chemistry

High-Value Application Scenarios for 2,3-Oxiranedimethanethiol Based on Quantitative Performance Data


3D-Printed Hydrogels for Tissue Engineering with Controlled Stiffness

Utilize 2,3-Oxiranedimethanethiol as the crosslinker in thiol-norbornene bioinks to achieve a storage modulus of 42.5 kPa, significantly stiffer than the 31.8 kPa obtained with 1,6-hexanedithiol [1]. This stiffness matches the mechanical requirements of load-bearing tissues like articular cartilage, while the low swelling ratio (18.5 g/g) ensures printed constructs maintain their shape fidelity in culture. The orthogonal oxirane groups allow subsequent functionalization with cell-adhesive peptides to promote tissue integration.

High-Performance Coatings with Reduced Leachables

Formulate UV-curable coatings using 2,3-Oxiranedimethanethiol in epoxy-thiol-ene systems to achieve a gel fraction of 98.2% and extractable content as low as 2.1 wt%, outperforming both 1,2-ethanedithiol (94.5% gel fraction) and PETMP (5.8% extractables) [1][2]. This low leachable profile is essential for food-contact packaging and medical device coatings where migration of small molecules is strictly regulated. The high crosslink density also imparts excellent chemical resistance and hardness.

Smart Adhesives with Sequential Bonding Capabilities

Develop dual-cure adhesive systems exploiting the orthogonal reactivity of 2,3-Oxiranedimethanethiol. A first-stage UV-initiated thiol-ene reaction provides rapid tack-free handling, while a second-stage thermal cure of the oxirane groups builds ultimate bond strength. This sequential curing cannot be achieved with monofunctional thiols or simple diepoxides alone [1]. Such adhesives are ideal for electronics assembly where initial positioning followed by robust bonding is required.

Stimuli-Responsive Drug Delivery Vehicles

Synthesize core-crosslinked micelles for drug delivery using 2,3-Oxiranedimethanethiol as the crosslinker. The disulfide bonds formed from the thiol groups impart reduction-responsive degradation in the intracellular environment, while the dense network (evidenced by 18.5 g/g swelling ratio) prevents premature drug leakage [1]. The residual oxirane groups can be used to conjugate targeting ligands, enhancing cellular uptake specificity. This design outperforms DTT-crosslinked micelles which exhibit higher swelling and faster passive release.

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